molecular formula C9H8O3 B3433414 Acetic benzoic anhydride CAS No. 2819-08-1

Acetic benzoic anhydride

Cat. No. B3433414
Key on ui cas rn: 2819-08-1
M. Wt: 164.16 g/mol
InChI Key: CXBNMPMLFONTPO-UHFFFAOYSA-N
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Patent
US06358976B1

Procedure details

As an alternative to the quinolone synthesis outlined above, the quinolone nucleus may be formed using the route illustrated in Scheme II. Similar methodology for the preparation of quinolones was first described in German patent application DE3142854. Starting from a 4-bromo-3-fluoro-benzoyl chloride, condensation with malonic acid monoethyl ester monopotassium salt gives a benzoyl acetate that is subsequently reacted with triethyl orthoformate. The resulting ethoxymethylene derivative is reacted with a primary amine and cyclized to the quinolone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
quinolones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
malonic acid monoethyl ester monopotassium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=CC1=O.BrC1C=CC(C(Cl)=[O:18])=CC=1F.[K+].C([O:26][C:27](=[O:32])[CH2:28]C([O-])=O)C>>[C:27]([O:32][C:4](=[O:18])[C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1)(=[O:26])[CH3:28] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(C=CC2=CC=CC=C12)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(C=CC2=CC=CC=C12)=O
Step Three
Name
quinolones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C(=O)Cl)C=C1)F
Name
malonic acid monoethyl ester monopotassium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].C(C)OC(CC(=O)[O-])=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
may be formed

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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